molecular formula C7H9FO3 B6178896 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2648948-83-6

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6178896
CAS No.: 2648948-83-6
M. Wt: 160.1
InChI Key:
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Description

4-fluoro-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by a fluorine atom and an oxabicyclo structure

Preparation Methods

The synthesis of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is favored due to its ability to produce the bicyclic structure efficiently. Additionally, directed arylation using Pd-catalysis has been employed to prepare derivatives of the 7-oxabicyclo[2.2.1]heptane framework .

Chemical Reactions Analysis

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new bicyclic structures.

Scientific Research Applications

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the oxabicyclo structure play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other similar compounds such as:

This compound’s unique combination of a fluorine atom and an oxabicyclo structure distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid functional group.", "Starting Materials": [ "4-fluorophenol", "2-bromoacetic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium", "diethyl ether", "hydrochloric acid", "sodium chloride", "sodium sulfate", "ethyl acetate", "sodium hydroxide solution" ], "Reaction": [ "Step 1: Protection of 4-fluorophenol hydroxyl group with acetic anhydride and sulfuric acid to form 4-acetoxyfluorobenzene", "Step 2: Conversion of 4-acetoxyfluorobenzene to 4-fluorophenylmagnesium bromide using magnesium and diethyl ether", "Step 3: Reaction of 4-fluorophenylmagnesium bromide with 2-bromoacetic acid to form 4-fluoro-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid", "Step 4: Hydrolysis of 4-fluoro-2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid with sodium hydroxide solution to form 4-fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid", "Step 5: Neutralization of the reaction mixture with hydrochloric acid and extraction of the product with ethyl acetate", "Step 6: Washing of the organic layer with sodium bicarbonate solution, drying over sodium sulfate, and evaporation of the solvent to obtain the final product" ] }

CAS No.

2648948-83-6

Molecular Formula

C7H9FO3

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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